(R,R,R)-Aprepitant

Analytical Method Validation Pharmaceutical Quality Control Impurity Profiling

(R,R,R)-Aprepitant (CAS 1148113-53-4) is the official USP Related Compound A and EP Impurity E. Generic alternatives lack stereochemical fidelity, invalidating regulatory submissions. This certified standard is essential for ANDA/NDA impurity quantification and cGMP batch release. Insist on documented characterization data compliant with ICH Q3A thresholds.

Molecular Formula C23H21F7N4O3
Molecular Weight 534.44
CAS No. 1148113-53-4
Cat. No. B601767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R,R)-Aprepitant
CAS1148113-53-4
Synonyms5-[[(2R,3R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
Molecular FormulaC23H21F7N4O3
Molecular Weight534.44
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

(R,R,R)-Aprepitant (CAS 1148113-53-4): Procurement-Grade Reference Standard for Aprepitant Chiral Impurity Quantification


(R,R,R)-Aprepitant (CAS 1148113-53-4) is a specific stereoisomer of the neurokinin-1 (NK-1) receptor antagonist Aprepitant, characterized by the (2R,3R)-configuration on the morpholine ring and the (1R)-configuration at the ethoxy-bearing chiral center [1]. This compound, with molecular formula C23H21F7N4O3 and molecular weight 534.43 g/mol , exists as one of eight possible stereoisomeric forms of Aprepitant due to the three chiral centers present in the molecular framework [2]. It is formally designated as Aprepitant Related Compound A (USP) and Aprepitant EP Impurity E in official pharmacopoeial monographs [3], and is supplied as a certified reference standard for analytical method development, method validation, and quality control applications in Aprepitant active pharmaceutical ingredient (API) and finished dosage form manufacturing .

Procurement Criticality of (R,R,R)-Aprepitant: Why Generic NK-1 Antagonists or Alternative Aprepitant Isomers Cannot Substitute


Generic substitution of (R,R,R)-Aprepitant with alternative Aprepitant stereoisomers or structurally unrelated NK-1 antagonists is analytically invalid and regulatorily non-compliant. Aprepitant possesses three stereogenic centers, giving rise to eight distinct stereochemical forms [1]. In vivo studies demonstrate that Aprepitant maintains stereochemical integrity following oral administration, with no detectable chiral inversion occurring in human plasma [2]; consequently, each stereoisomer represents a chemically distinct entity requiring independent analytical characterization. Pharmacopoeial monographs (USP and EP) mandate the use of (R,R,R)-Aprepitant as a specified reference standard for impurity profiling, system suitability verification, and assay validation in Aprepitant drug substance and product testing . Substitution with a non-certified isomer or a generic NK-1 antagonist reference material would fail to meet identity confirmation requirements for Aprepitant Related Compound A / EP Impurity E, thereby invalidating analytical results, compromising regulatory submissions, and potentially triggering batch rejection during quality release testing [3]. The compound is supplied with detailed characterization data compliant with regulatory guidelines precisely because generic alternatives lack the requisite stereochemical fidelity and documentation traceability [4].

Quantitative Evidence Guide for (R,R,R)-Aprepitant: Head-to-Head Analytical Performance Data Versus Alternative Stereoisomers


Chromatographic Detection Limit of (R,R,R)-Aprepitant Versus Other Aprepitant Stereoisomers in Validated HPLC Methods

In a validated reverse-phase HPLC method for Aprepitant related substances analysis, the limit of detection (LOD) for the RRR isomer (i.e., (R,R,R)-Aprepitant) was determined to be 0.10 ng, whereas the SRS isomer exhibited an LOD of 0.74 ng [1]. This represents an approximately 7.4-fold difference in detection sensitivity between these two stereoisomeric impurities under identical chromatographic conditions. The LOD values for the RSS isomer and other process-related impurities were similarly quantified and found to differ substantially, underscoring that each stereoisomer exhibits unique analytical behavior and cannot be treated interchangeably for method validation purposes [2]. The method employed an Inertsil C8 column with acetonitrile-water-trifluoroacetic acid (50:50:0.05) as mobile phase and UV detection at 215 nm .

Analytical Method Validation Pharmaceutical Quality Control Impurity Profiling

Baseline Chromatographic Resolution of Eight Aprepitant Stereoisomers Using (R,R,R)-Aprepitant as Reference Marker

A comprehensive normal-phase and reverse-phase HPLC-MS study achieved baseline separation of all eight Aprepitant stereoisomers using an amylose-based chiral column (Chiralpak ADH) with a mobile phase consisting of n-hexane/ethanol/isopropyl alcohol/methanol/trifluoroacetic acid (970/40/4/0.5, v/v/v/v) [1]. The (R,R,R)-Aprepitant isomer eluted as a discrete, well-resolved peak with retention time distinct from the active pharmaceutical ingredient ((2R,3S,1R)-Aprepitant) and the six other stereoisomeric impurities [2]. This chromatographic resolution is critical because the (R,R,R)-isomer is a known process-related impurity arising from the Grignard reaction step during Aprepitant synthesis, where hydrogenation followed by imine formation at room temperature generates this specific stereoisomer in high stereoselectivity [3]. The validated method enables quantification of (R,R,R)-Aprepitant at levels meeting ICH Q3A guidelines for impurity reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds [4].

Chiral Chromatography Stereoisomer Separation Reference Standard Application

Stereochemical Integrity in Vivo: Absence of Chiral Inversion Establishes Distinct Isomer Identity

An in vivo study conducted in human subjects following oral administration of Aprepitant employed both achiral and chiral HPLC-MS methods to investigate potential configuration inversion at any of the three chiral centers [1]. Analysis of post-dose human plasma samples using a Chiralcel OD-H column with hexane-isopropanol (80:20, v/v) mobile phase revealed that only the parent Aprepitant ((2R,3S,1R)-configuration) was detectable; no products of chiral inversion at any stereocenter were observed [2]. This finding confirms that (R,R,R)-Aprepitant, along with other stereoisomers, does not form via metabolic racemization in vivo, and therefore each stereoisomer constitutes a chemically stable, non-interconvertible entity under physiological conditions [3]. The study separated the four diastereoisomeric pairs using a ProntoSil C18 AQ column (4.6 × 100 mm, 3 μm particles) with acetonitrile-water (47:53, v/v) prior to chiral resolution, establishing a validated analytical framework for distinguishing all stereoisomeric forms [4].

Chiral Inversion In Vivo Pharmacokinetics Stereochemical Stability

NMR and X-Ray Crystallographic Structural Confirmation of (R,R,R)-Aprepitant Absolute Configuration

A comprehensive synthetic and structural characterization study achieved the synthesis of all eight enantiomerically pure diastereomers of Aprepitant, with unambiguous assignment of absolute configuration at each stereocenter through combined NMR spectroscopy and X-ray crystallographic analysis [1]. The (R,R,R)-Aprepitant diastereomer was characterized by specific ¹H NMR chemical shifts, coupling constants, and NOE correlations that are unique to its (2R,3R,1R) spatial arrangement and distinct from the other seven stereoisomers [2]. Notably, the study demonstrated that among the four possible diastereomeric pairs, only the (2S,3S)-enantiomeric configuration exhibited high potency at the NK-1 receptor, while the (R,R,R)-configuration represents a pharmacologically distinct entity with different receptor binding properties [3]. This structural confirmation provides the foundational basis for the compound's designation as a specified impurity in official monographs and validates its use as a certified reference standard for identity confirmation in analytical testing .

Structural Elucidation Absolute Configuration Determination NMR Spectroscopy

Regulatory Specification Limits and Pharmacopoeial Acceptance Criteria for (R,R,R)-Aprepitant Impurity Content

The United States Pharmacopeia (USP) monograph for Aprepitant Capsules and Aprepitant drug substance specifies the use of Aprepitant Related Compound A ((R,R,R)-Aprepitant) as a certified reference standard for system suitability testing and impurity quantification . The USP monograph defines Aprepitant purity as NLT 98.0% and NMT 102.0% calculated on the anhydrous basis, with acceptance criteria for individual specified impurities including (R,R,R)-Aprepitant typically set at NMT 0.10% unless otherwise justified by ICH Q3A thresholds [1]. The European Pharmacopoeia (EP) designates this compound as Aprepitant EP Impurity E, with analogous requirements for reference standard use in monograph compliance testing . These pharmacopoeial specifications are legally binding for commercial Aprepitant drug products in regulated markets, and analytical methods must demonstrate specificity for (R,R,R)-Aprepitant using the designated USP Reference Standard (Catalog No. 1041915) to meet ANDA and NDA submission requirements [2]. The reference standard is supplied with a Certificate of Analysis documenting purity, identity by IR and HPLC, and traceability to USP/EP primary standards [3].

Regulatory Compliance Pharmacopoeial Standards Impurity Specification

Validated Application Scenarios for (R,R,R)-Aprepitant: Where This Certified Reference Standard Delivers Quantifiable Procurement Value


USP/EP Compendial Compliance Testing for Aprepitant API and Finished Dosage Form Release

(R,R,R)-Aprepitant serves as the official USP Related Compound A and EP Impurity E reference standard required for identity confirmation, system suitability assessment, and impurity quantification in Aprepitant drug substance and capsule monograph testing . Laboratories performing commercial batch release under cGMP conditions must utilize this certified reference material (USP Catalog No. 1041915) to demonstrate method specificity for the (R,R,R)-stereoisomer impurity, with acceptance limits established per ICH Q3A thresholds (NMT 0.10% for unspecified impurities) [1]. Analytical data generated without this specific certified reference standard would fail to meet ANDA/NDA submission requirements and would be deemed non-compliant during regulatory inspections [2].

Analytical Method Development and Validation for Chiral Impurity Profiling

The validated HPLC-UV method achieving an LOD of 0.10 ng for (R,R,R)-Aprepitant [3] demonstrates that this reference standard is essential for establishing accurate detection and quantification limits for this specific stereoisomer in Aprepitant API. The 7.4-fold difference in LOD between RRR and SRS isomers confirms that isomer-specific reference materials are required for method validation; generic assumptions about equivalent detector response across stereoisomers would yield inaccurate impurity quantification and potentially mask out-of-specification results [4].

Forced Degradation Studies and Stability-Indicating Method Establishment

The demonstrated in vivo stereochemical stability of Aprepitant [5] establishes that chiral inversion does not occur under physiological conditions; however, forced degradation studies (acid, base, oxidative, thermal, photolytic) conducted per ICH Q1A(R2) guidelines require (R,R,R)-Aprepitant as a reference marker to assess whether process-related impurities increase or whether new degradation products co-elute with the RRR-isomer [6]. Stability-indicating methods must demonstrate baseline resolution of (R,R,R)-Aprepitant from the active pharmaceutical ingredient and all degradation products, which is achievable using the validated Chiralpak ADH method [7] with this certified reference standard.

Process Development and Manufacturing Quality Control for Aprepitant Synthesis

During Aprepitant manufacturing, (R,R,R)-Aprepitant is a known process-related impurity originating from the Grignard reaction step involving hydrogenation and imine formation at room temperature [8]. Process development chemists and quality control laboratories use this reference standard to monitor and quantify this specific stereoisomer during reaction optimization, intermediate testing, and final API release. The unambiguous NMR and X-ray crystallographic structural confirmation [9] provides the definitive identity basis for peak assignment in in-process control testing, enabling real-time process adjustments to maintain impurity levels within specification limits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R,R)-Aprepitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.